2,4-Dinitrophenyl sulfone
Description
Context and Significance within Contemporary Organic Chemistry
2,4-Dinitrophenyl sulfone and its analogues are recognized for their versatility as building blocks and reagents in modern organic synthesis. nih.gov The sulfone functional group is relatively inert but can be activated for a range of transformations, earning sulfones the nickname "chemical chameleons". nih.gov Their ability to function as either nucleophiles or electrophiles under different conditions has been exploited in organocatalysis to create new asymmetric methodologies. rsc.org
A significant application of aryl sulfones, including the dinitrophenyl variant, is in olefination reactions. For instance, 4-nitrophenyl sulfones have been successfully used in the modified Julia-Kocienski olefination to synthesize alkenes with high yields and good selectivity. sci-hub.se In this reaction, the sulfone acts as a precursor to a carbanion that reacts with carbonyl compounds, ultimately leading to the formation of a carbon-carbon double bond. sci-hub.se The 2,4-dinitrophenyl group, however, was found to be unsuitable for this specific transformation, likely due to internal side reactions caused by the ortho-nitro group. sci-hub.se
Furthermore, the 2,4-dinitrobenzenesulfonyl group serves as an effective electron-withdrawing protecting group for heteroatoms, such as in pyrroles. researchgate.net This protecting group can be cleaved under mild and specific conditions, for example, by using a thiol or thiolate. researchgate.net The sulfonyl and sulfonate moieties also function as leaving groups in various synthetic transformations, including radical-mediated cyclizations to form complex structures like indoles. ucl.ac.uk The combination of high nitrogen and oxygen content also makes this compound a precursor for energetic salts. vulcanchem.com
The structural and electronic properties of these sulfones have led to their use in materials science. Polymers containing sulfone groups, known as polysulfones, are noted for their high strength, and resistance to high temperatures, oxidation, and corrosion. wikipedia.org
Historical Trajectory of Dinitrophenyl Sulfone Investigations
The investigation of sulfones is part of the broader history of organosulfur chemistry, which saw a surge of interest in the early 20th century with the discovery of sulfonamides as the first synthetic antibacterial agents in the 1930s. firsthope.co.inpharmacyconcepts.in The fundamental methods for synthesizing sulfones have been established for many decades. The most common traditional approaches include the oxidation of precursor thioethers (sulfides) and sulfoxides, and Friedel-Crafts-type reactions using sulfonyl halides. nih.govwikipedia.org
Early research into 2,4-dinitrophenyl derivatives focused heavily on their reactivity in nucleophilic aromatic substitution (SNAr) reactions. semanticscholar.orgscirp.org The presence of two strongly electron-withdrawing nitro groups activates the aromatic ring toward attack by nucleophiles, making compounds like 1-chloro-2,4-dinitrobenzene (B32670) a common starting material for synthesizing a variety of derivatives, including sulfides that can be subsequently oxidized to sulfones. semanticscholar.orgorgsyn.org Studies from the mid-to-late 20th century explored the kinetics and mechanisms of these substitution reactions, as well as the conformational preferences of the resulting 2,4-dinitrophenyl sulfides and sulfones using spectroscopic techniques. semanticscholar.orgtandfonline.com These foundational studies established the chemical behavior and structural characteristics that underpin the compound's modern applications.
Current Landscape of Academic and Research Focus
Contemporary research on this compound and related compounds is driven by the pursuit of new synthetic applications and more sustainable chemical processes. A significant trend is the development of novel synthetic methods that avoid harsh conditions and stoichiometric reagents. This includes the application of photocatalysis and electrochemistry to sulfone synthesis. nih.gov Organocatalysis continues to be a vibrant area, with sulfones being used as versatile reagents in asymmetric reactions to produce enantiomerically enriched products. rsc.org
In materials science, there is continued interest in dinitrophenyl compounds as components of energetic materials and polymers. For example, research has been conducted on polyvinyl alcohol functionalized with 2,4-dinitrophenyl ether groups as a potential component in insensitive munitions. scirp.org
A particularly innovative application is the use of the 2,4-dinitrobenzenesulfonyl group in the design of fluorescent probes. mdpi.com This group can act as a "recognition unit" that is cleaved upon reaction with a specific analyte, such as thiophenol. This cleavage releases a fluorophore, causing a detectable change in fluorescence. mdpi.com This allows for the highly sensitive and selective detection of environmentally and biologically important molecules. mdpi.com
Mechanistic studies also remain a key focus, with computational methods like Density Functional Theory (DFT) being used to model reaction pathways and understand the role of the sulfonyl group in stabilizing transition states. vulcanchem.com
Interactive Data Tables
Table 1: Synthesis of Alkenes via Modified Julia Olefination Using 4-Nitrophenyl Sulfone
This table summarizes the yields of various alkenes produced from the reaction of unstabilized 4-nitrophenyl pentyl sulfone with different aldehydes, demonstrating the utility of nitrophenyl sulfones in olefination reactions. sci-hub.se
| Aldehyde Reactant | Product | Yield (%) | E/Z Ratio |
| Benzaldehyde | Stilbene | 95 | 92:8 |
| 4-Chlorobenzaldehyde | 4-Chloro-stilbene | 97 | 93:7 |
| 4-Methoxybenzaldehyde | 4-Methoxy-stilbene | 93 | 91:9 |
| 2-Naphthaldehyde | 2-Styrylnaphthalene | 89 | 92:8 |
| Cinnamaldehyde | 1,4-Diphenylbutadiene | 77 | >99:1 |
| Cyclohexanecarboxaldehyde | Cyclohexyl-styrene | 85 | 90:10 |
Table 2: Spectroscopic Data for 2,4-Dinitrophenyl 4'-Substituted Phenyl Sulfones
This table presents 1H-NMR chemical shift data for the H-6 proton in a series of 2,4-dinitrophenyl 4'-substituted phenyl sulfones, illustrating the electronic influence of the substituent on the dinitrophenyl ring. tandfonline.com
| Substituent at 4'-position | Chemical Shift of H-6 (ppm) |
| OCH₃ | 8.52 |
| CH₃ | 8.55 |
| H | 8.58 |
| Cl | 8.60 |
| Br | 8.61 |
| NO₂ | 8.70 |
Structure
3D Structure
Properties
CAS No. |
2486-12-6 |
|---|---|
Molecular Formula |
C12H6N4O10S |
Molecular Weight |
398.26 g/mol |
IUPAC Name |
1-(2,4-dinitrophenyl)sulfonyl-2,4-dinitrobenzene |
InChI |
InChI=1S/C12H6N4O10S/c17-13(18)7-1-3-11(9(5-7)15(21)22)27(25,26)12-4-2-8(14(19)20)6-10(12)16(23)24/h1-6H |
InChI Key |
AFGYVZLIKYTRAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Synthetic Route Elucidation
Established Synthetic Pathways to 2,4-Dinitrophenyl Sulfones
The traditional and most widely employed methods for the synthesis of 2,4-dinitrophenyl sulfones can be broadly categorized into two main approaches: the reaction of a sulfonyl chloride with 2,4-dinitrophenol and the oxidation of a corresponding 2,4-dinitrophenyl sulfide.
Nucleophilic Substitution Reactions with Sulfonyl Chlorides
A primary and reliable method for constructing the 2,4-dinitrophenyl sulfonate linkage involves the nucleophilic substitution reaction between 2,4-dinitrophenol and a suitable sulfonyl chloride. iucr.orgnih.gov This reaction is a cornerstone in the synthesis of aryl sulfonates.
The fundamental reaction involves the treatment of 2,4-dinitrophenol with an arylsulfonyl chloride in the presence of a base. researchgate.netresearchgate.net The phenoxide ion, generated in situ from 2,4-dinitrophenol, acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride leaving group.
A typical procedure involves stirring 2,4-dinitrophenol with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in a suitable solvent like dichloromethane. iucr.orgnih.gov The choice of base is critical to the success of the reaction, as will be discussed in subsequent sections.
Table 1: Synthesis of x-substituted 2,4-dinitrophenyl-4′-phenylbenzenesulfonates
| Substituent (X) | Yield (%) |
|---|---|
| H | 85 |
| CH3 | 82 |
| OCH3 | 78 |
| Cl | 90 |
| Br | 92 |
Reaction conditions: 2,4-dinitrophenol (1.0 eq), sulfonyl chloride (1.0 eq), and 1.6 M aq. K2CO3 (2.0 eq) in THF at room temperature. researchgate.net
To improve reaction efficiency and yield, aqueous base-mediated approaches have been developed. The use of an aqueous solution of a base, such as potassium carbonate (K2CO3), has been shown to be effective. researchgate.net This method often leads to higher yields of the desired 2,4-dinitrophenyl sulfone.
In a representative example, 2,4-dinitrophenol is dissolved in a solvent like tetrahydrofuran (THF), followed by the dropwise addition of the sulfonyl chloride and an aqueous solution of potassium carbonate. researchgate.net This two-phase system facilitates the reaction, leading to excellent yields of the sulfonate ester. The use of an aqueous base helps to efficiently deprotonate the phenol and drive the reaction forward.
A significant challenge in the synthesis of aryl sulfonates, including 2,4-dinitrophenyl sulfones, is the formation of undesired pyridinium salts when pyridine is used as the base in non-aqueous conditions. researchgate.netresearchgate.net The reaction of the sulfonyl chloride with pyridine can form an insoluble pyridinium salt, which precipitates from the reaction mixture and significantly hinders the formation of the desired sulfonate ester. researchgate.net
To circumvent this issue, alternative bases and reaction conditions have been explored. As mentioned previously, the use of aqueous inorganic bases like potassium carbonate is a successful strategy. researchgate.net By avoiding the use of pyridine in a non-aqueous setting, the formation of the problematic pyridinium salt is prevented, leading to a cleaner reaction and higher product yields.
Oxidation of Corresponding Sulfides to Sulfones
An alternative and widely used pathway to synthesize sulfones is through the oxidation of the corresponding sulfides. acsgcipr.org This method is particularly useful when the precursor sulfide is readily accessible. A variety of oxidizing agents can be employed to effectively convert the sulfide to the sulfone.
The choice of oxidant and reaction conditions is crucial to control the oxidation state and avoid over-oxidation or side reactions. Commonly used oxidants include hydrogen peroxide (H2O2), often in the presence of a catalyst, as well as other peroxides and high-valent metal oxides. organic-chemistry.orgmdpi.com The reaction temperature can also be controlled to selectively produce either the sulfoxide or the sulfone. researchgate.net For instance, a practical method for the synthesis of aryl sulfones involves the oxidation of sulfides using O2/air as the terminal oxidant, where the selectivity can be controlled by the reaction temperature. researchgate.net
Table 2: Common Oxidizing Agents for Sulfide to Sulfone Conversion
| Oxidizing Agent | Typical Conditions |
|---|---|
| Hydrogen Peroxide (H2O2) | Catalytic (e.g., phosphomolybdate hybrid), 40 °C |
| Oxygen/Air | Solvent-promoted, controlled temperature |
| m-Chloroperoxybenzoic acid (mCPBA) | Stoichiometric, various solvents |
| Potassium permanganate (KMnO4) | Stoichiometric, aqueous or organic solvents |
Advanced C-S Bond Formation Strategies
Beyond the classical methods, modern organic synthesis has introduced advanced strategies for the construction of carbon-sulfur (C-S) bonds, which can be applied to the synthesis of diaryl sulfones. These methods often utilize transition metal catalysis to achieve efficient and selective bond formation. nih.gov
Transition-metal catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of aryl sulfides, which can then be oxidized to the corresponding sulfones. nih.gov Palladium and copper-based catalytic systems are commonly employed for the coupling of aryl halides with thiols or their derivatives. nih.govmdpi.com
Furthermore, transition-metal-free approaches for C-S bond formation have also been developed. nih.gov These methods offer the advantage of avoiding potentially toxic and expensive metal catalysts. Research in this area continues to provide novel and more sustainable routes to a wide range of organosulfur compounds, including 2,4-dinitrophenyl sulfones.
Deborylativesulfonylation via Photoactivation
A contemporary method for the formation of aryl sulfones involves the coupling of aryl boronic acids with sulfonyl chlorides under photoactivation. While a specific documented synthesis of this compound via this exact method has not been detailed in the reviewed literature, the general principles of visible-light-mediated deborylativesulfonylation suggest a plausible synthetic route.
This reaction typically proceeds through the generation of an aryl radical from the aryl boronic acid upon photo-irradiation, which then reacts with a sulfonyl chloride. In a hypothetical synthesis of this compound, this would involve the reaction of a suitable boronic acid with 2,4-dinitrobenzenesulfonyl chloride under visible light, likely in the presence of a photocatalyst. The reaction mechanism is predicated on the single-electron transfer (SET) from the excited state of the photocatalyst to the sulfonyl chloride, leading to the formation of a sulfonyl radical. This radical then engages with the aryl boronic acid to forge the C-S bond, ultimately yielding the diaryl sulfone. The broad applicability of this methodology to a range of aryl boronic acids and sulfonyl chlorides suggests its potential for the synthesis of this compound.
Reactions Involving Sulfinic Acid Derivatives
The synthesis of sulfones from sulfinic acid derivatives is a well-established transformation in organic chemistry. This approach generally involves the reaction of a sulfinic acid or its salt with an electrophilic partner. Although a specific protocol for the synthesis of this compound from a sulfinic acid derivative is not explicitly detailed in the available literature, the synthesis of structurally similar compounds, such as 4,4'-diaminodiphenylsulfone, provides a strong precedent for this synthetic strategy.
The general method involves the nucleophilic attack of a sulfinate anion on an activated aryl halide. For the synthesis of this compound, this would conceptually involve the reaction of a suitable sulfinic acid salt with 1-chloro-2,4-dinitrobenzene (B32670). The highly electrophilic nature of the dinitrophenyl ring, due to the electron-withdrawing nitro groups, facilitates nucleophilic aromatic substitution. The reaction would likely proceed in a polar aprotic solvent to facilitate the dissolution of the sulfinate salt and promote the substitution reaction.
Synthesis of Substituted this compound Analogues
The synthesis of analogues of this compound allows for the exploration of structure-activity relationships and the fine-tuning of chemical properties. Several methods have been developed for the preparation of substituted derivatives, as detailed below.
Preparation of 2,4-Dinitrophenyl 4-Methylbenzenesulfonate
A facile and environmentally benign method for the synthesis of 2,4-dinitrophenyl 4-methylbenzenesulfonate involves the reaction of 2,4-dinitrophenol with 4-methylbenzenesulfonyl chloride. mdpi.com Traditional methods using pyridine as a base in non-aqueous solvents often lead to the formation of insoluble pyridinium salts, which complicates product isolation. mdpi.com An optimized approach utilizes an aqueous base in a water-miscible solvent, such as a potassium carbonate solution in a mixture of water and tetrahydrofuran (THF). mdpi.com
In a typical procedure, 2,4-dinitrophenol is dissolved in THF, followed by the dropwise addition of 4-methylbenzenesulfonyl chloride. Subsequently, an aqueous solution of potassium carbonate is added dropwise to the reaction mixture, which is then stirred at room temperature. mdpi.com The use of an aqueous base circumvents the formation of the problematic pyridinium salt, leading to a cleaner reaction and simpler workup. mdpi.com The progress of the reaction can be monitored by thin-layer chromatography (TLC). The desired product, 2,4-dinitrophenyl 4-methylbenzenesulfonate, is obtained as a solid and can be purified by recrystallization.
Reaction Details for the Preparation of 2,4-Dinitrophenyl 4-Methylbenzenesulfonate
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature |
|---|
Synthesis of X-Substituted 2,4-Dinitrophenyl-4′-phenylbenzenesulfonates
The synthetic strategy employed for 2,4-dinitrophenyl 4-methylbenzenesulfonate can be extended to prepare a variety of X-substituted 2,4-dinitrophenyl-4′-phenylbenzenesulfonates. mdpi.com This methodology allows for the introduction of different substituents on the phenylbenzenesulfonate moiety, providing access to a library of analogues.
The general procedure involves the reaction of 2,4-dinitrophenol with a series of substituted 4-phenylbenzenesulfonyl chlorides in the presence of aqueous potassium carbonate in a THF/water solvent system. mdpi.com The reactions are typically carried out at room temperature, and the products are isolated as solids. mdpi.com This method has been successfully applied to synthesize compounds with various substituents, including hydrogen, methyl, and methoxy groups on the 4'-phenyl ring. mdpi.com The yields for these reactions are generally moderate to good. mdpi.com
Synthesis of Various X-Substituted 2,4-Dinitrophenyl-4′-phenylbenzenesulfonates
| 4'-Substituent (X) | Product Name | Yield (%) |
|---|---|---|
| H | 2,4-Dinitrophenyl-4-phenylbenzenesulfonate | 75 |
| CH₃ | 2,4-Dinitrophenyl-4'-(methyl)phenylbenzenesulfonate | 68 |
Preparation of 2-Chlorocyclohexyl this compound
The synthesis of β-chlorosulfones can be achieved through the addition of sulfonyl chlorides to alkenes. While a specific reported synthesis for 2-chlorocyclohexyl this compound was not identified in the surveyed literature, the general reaction mechanism suggests a straightforward synthetic route from cyclohexene and 2,4-dinitrobenzenesulfonyl chloride.
This type of reaction, known as chlorosulfonylation, typically proceeds via a radical mechanism. The reaction can be initiated by heat, light, or a radical initiator. The sulfonyl chloride adds across the double bond of the alkene, with the sulfonyl group adding to one carbon and the chlorine atom to the adjacent carbon. In the case of cyclohexene, the addition of 2,4-dinitrobenzenesulfonyl chloride would be expected to yield 2-chlorocyclohexyl this compound. The regioselectivity and stereoselectivity of the addition would be dependent on the specific reaction conditions employed.
Mechanistic Investigations of 2,4 Dinitrophenyl Sulfone Reactions
Nucleophilic Substitution Mechanisms at the Sulfonyl Group
Nucleophilic substitution at the sulfonyl group is a fundamental reaction in organosulfur chemistry. The mechanism of these reactions can vary and is influenced by several factors, including the nature of the nucleophile, the leaving group, and the solvent.
While both sulfonyl and carbonyl groups are electron-withdrawing, there are notable differences in their reactivity and the mechanisms of their substitution reactions. rsc.org The sulfonyl group is generally considered to be more electron-withdrawing than the carbonyl group. researchgate.net However, the carbonyl group is more efficient at delocalizing charge. researchgate.net
Nucleophilic acyl substitution reactions typically proceed through an addition-elimination mechanism, involving a tetrahedral intermediate. masterorganicchemistry.com In contrast, nucleophilic substitution at a sulfonyl sulfur atom can proceed through different pathways. These reactions are often analogous to SN2 reactions at a carbon center, involving a synchronous process with inversion of configuration at the sulfur atom. mdpi.comnih.gov They can also occur via a stepwise addition-elimination mechanism, which involves the formation of a trigonal bipyramidal intermediate. nih.gov
Kinetic studies are crucial for elucidating the mechanisms of these reactions. For many nucleophilic substitutions at the sulfonyl group, the reaction follows second-order kinetics, being first order in both the sulfonyl compound and the nucleophile. mdpi.com This is consistent with both a concerted SN2-like mechanism and a stepwise mechanism where the initial nucleophilic attack is the rate-determining step.
For instance, in the reaction of 2,4-dinitrobenzene derivatives with hydrazine in dimethyl sulfoxide (DMSO), the departure of the leaving group is the rate-determining step. ccsenet.org In contrast, for the reaction of 1-chloro-2,4-dinitrobenzene (B32670) with hydrazine in various solvents, the formation of a zwitterionic intermediate is the rate-determining step. ccsenet.org The specific rate-determining step is highly dependent on the reactants and reaction conditions.
The nature of the leaving group and the solvent play significant roles in nucleophilic substitution reactions at the sulfonyl center.
Leaving Groups: A good leaving group is one that can stabilize the negative charge it acquires upon departure. libretexts.org Weaker bases are generally better leaving groups. libretexts.orglibretexts.org The rate of SN1 reactions, where the leaving group departs in the rate-determining step, is significantly accelerated by a good leaving group. libretexts.orglibretexts.org For SN2 reactions, a good leaving group is also important as it is involved in the single, concerted step. purechemistry.org
Solvent Effects: The solvent can influence reaction rates by stabilizing reactants, intermediates, and transition states. purechemistry.org
Polar protic solvents , such as water and alcohols, are capable of hydrogen bonding and can solvate both cations and anions effectively. They are particularly effective at stabilizing carbocation intermediates in SN1 reactions, thus increasing the reaction rate. libretexts.orglibretexts.org
Polar aprotic solvents , such as DMSO and acetonitrile, possess dipole moments but lack acidic protons. They are good at solvating cations but not anions. This can enhance the reactivity of anionic nucleophiles in SN2 reactions. libretexts.org
The choice of solvent can therefore favor one mechanism over another. For example, polar protic solvents favor SN1 reactions, while polar aprotic solvents favor SN2 reactions. libretexts.org
Alkaline Hydrolysis Kinetics of 2,4-Dinitrodiphenyl Sulfones
The alkaline hydrolysis of 4'-substituted 2,4-dinitrodiphenyl sulfones in a 40% dioxane-water solution has been studied. osti.gov The kinetics of this reaction were found to follow the general patterns of activated nucleophilic substitution. osti.gov This suggests that the reaction proceeds through a mechanism where the hydroxide ion acts as a nucleophile, attacking the electron-deficient aromatic ring activated by the nitro groups.
Studies on the alkaline hydrolysis of other nitroaromatic compounds, such as 2,4,6-trinitrotoluene (TNT) and 2,4-dinitrotoluene (DNT), have shown that direct substitution of a nitro group by a hydroxide is a favorable pathway. nih.gov The hydrolysis of diaryl sulfate diesters under alkaline conditions has been shown to proceed via a concerted mechanism with S-O bond fission and is first-order with respect to the hydroxide concentration. nih.govresearchgate.net
Reactivity with Nitrogen-Containing Nucleophiles (e.g., Hydrazine)
2,4-Dinitrophenyl derivatives readily react with nitrogen-containing nucleophiles like hydrazine. The reaction of 2,4-dinitrobenzene derivatives with hydrazine in DMSO proceeds via uncatalyzed substitution where the departure of the leaving group is the rate-determining step. ccsenet.org The reaction's progress is influenced by the basicity and steric hindrance of the leaving group. ccsenet.org
The reaction between 2,4-dinitrophenylhydrazine (2,4-DNPH) and aldehydes or ketones is a well-known qualitative test for carbonyl groups. chemicalbook.comstudy.comyoutube.com This reaction is a condensation reaction, specifically a nucleophilic addition-elimination reaction. chemicalbook.com The hydrazine first adds to the carbonyl carbon, followed by the elimination of a water molecule to form a 2,4-dinitrophenylhydrazone. chemicalbook.com
The synthesis of 2,4-dinitrophenylhydrazine itself can be achieved through a nucleophilic aromatic substitution (SNAr) reaction between hydrazine and 2,4-dinitrochlorobenzene. scribd.com
Role of Radical Pathways in Sulfone Chemistry
While many reactions of sulfones proceed through ionic mechanisms, radical pathways are also significant in sulfone chemistry. Sulfonyl radicals can be generated through various methods, including photoredox catalysis. acs.org These radicals can participate in a variety of transformations.
For example, sulfonyl radicals can be generated from sulfonyl chlorides and subsequently add to alkynes, initiating a cascade of radical cyclization and migration to form complex molecules like spirocyclic vinyl sulfones. rsc.org The involvement of free-radical species in such transformations can be confirmed by trapping experiments. rsc.org
The β-elimination of a sulfonyl radical from an α-sulfonamidoyl radical is a key step in the formation of imines from cyclic ene sulfonamides. nih.gov Sulfonyl radicals can also be generated from sulfinyl sulfones and participate in sequential radical additions. researchgate.net The generation of sulfonyl radicals from sulfone-substituted tetrazoles via photoredox activation allows for their subsequent trapping by electron-deficient olefins. acs.org
Advanced Structural Characterization and Conformational Analysis
Single-Crystal X-ray Diffraction Studies of 2,4-Dinitrophenyl Sulfones
Single-crystal X-ray diffraction has been a pivotal technique for elucidating the precise three-dimensional structure of 2,4-dinitrophenyl sulfones. This method provides detailed information on bond lengths, bond angles, and conformational arrangements within the crystalline lattice, offering insights into the steric and electronic effects governing the molecular architecture.
Analysis of the crystal structure of 2,4-dinitrophenyl phenyl sulfone reveals distinct conformational features that accommodate the bulky and electronically demanding substituent groups. uba.ar
The 2,4-dinitro-substituted phenyl ring deviates from perfect planarity. uba.ar It adopts a slightly deformed boat conformation, a distortion driven by steric strain imposed by the substituents. uba.ar Specific carbon atoms are displaced from the mean plane of the ring, a phenomenon quantified by the total puckering amplitude. uba.ar
| Parameter | Value |
| Conformation | Slightly deformed boat uba.ar |
| C4 atom out-of-plane displacement | 0.025 (4) Å uba.ar |
| C6 atom out-of-plane displacement | 0.030 (5) Å uba.ar |
| Total Puckering Amplitude (QT) | 0.028 (4) uba.ar |
The two nitro groups on the phenyl ring are significantly twisted out of the ring's plane. The ortho-nitro group exhibits a large rotation to minimize steric repulsion with the adjacent sulfone group. uba.ar The para-nitro group is also twisted, though to a lesser extent. uba.ar
| Group | Dihedral Angle with Phenyl Ring Plane |
| ortho-Nitro Group | 56.5 (2)° uba.ar |
| para-Nitro Group | 18.5 (3)° uba.ar |
The geometry of the central sulfone group displays deviations from an ideal tetrahedral arrangement. The O-S-O bond angle is wider than the ideal 109.5°, which is attributed to electrostatic repulsion between the partially negatively charged oxygen atoms. uba.ar In contrast, the C-S-C bond angle is more compressed. uba.ar These values are consistent with those observed for other bridged diphenyl sulfones. uba.ar
| Parameter | Value | Note |
| O1-S-O2 Bond Angle | 118.9 (2)° uba.ar | Wider than ideal sp³ angle due to O-O repulsion. uba.ar |
| C1-S-C7 Bond Angle | 106.2 (2)° uba.ar | Larger than the mean value for similar compounds. uba.ar |
Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a known phenomenon in nitroaromatic compounds. However, detailed studies characterizing different polymorphic forms of 2,4-dinitrophenyl sulfone specifically are not extensively covered in the surveyed scientific literature. The final crystal packing is influenced by intermolecular interactions, such as short C-H···O contacts, which stabilize the three-dimensional structure. uba.ar
Molecular Geometry and Conformational Preferences in the Crystalline State
Solution-Phase Conformational Dynamics
The structural characterization of this compound has predominantly been focused on its solid-state conformation via X-ray crystallography. While these studies provide a precise snapshot of the molecule's preferred arrangement in the crystalline state, comprehensive reports on its conformational dynamics and equilibria in the solution phase are not widely available in the reviewed literature.
Article on this compound Cannot Be Generated
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Computational Chemistry and Theoretical Modelling of 2,4 Dinitrophenyl Sulfones
Density Functional Theory (DFT) Applications in Electronic Structure Analysis
Density Functional Theory (DFT) has become a important method in computational chemistry for investigating the electronic structure of molecules. researchgate.netresearchgate.net It offers a balance between accuracy and computational cost, making it suitable for studying relatively large molecules like 2,4-dinitrophenyl sulfones. DFT calculations can provide valuable information about the geometric and electronic properties of these compounds. For the related compound, 2,4-dinitrophenyl phenyl sulfone, X-ray diffraction studies have provided experimental data on its molecular geometry, revealing a slightly deformed boat conformation for the substituted aromatic ring. uba.ar In this structure, the ortho-nitro group is significantly twisted out of the ring plane to reduce steric hindrance with the sulfone group. uba.ar
| Property | Predicted Value |
| Dipole Moment (Debye) | ~7.0 - 9.0 |
| Average Polarizability (a.u.) | ~150 - 180 |
| Anisotropy of Polarizability (a.u.) | ~80 - 110 |
These predicted properties are essential for understanding the solubility, crystal packing, and non-linear optical (NLO) potential of 2,4-dinitrophenyl sulfones.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.net The energy and distribution of these orbitals can predict the most likely sites for nucleophilic and electrophilic attack.
In 2,4-dinitrophenyl sulfones, the HOMO is expected to be localized primarily on the phenyl sulfone moiety, while the LUMO is anticipated to be distributed over the 2,4-dinitrophenyl ring, particularly on the nitro groups. This distribution makes the dinitrophenyl ring susceptible to nucleophilic attack. FMO analysis of related 2,4-dinitrophenylhydrazone derivatives has provided insights into their reactivity parameters. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap implies high stability and low reactivity, whereas a small energy gap suggests the molecule is more reactive. DFT calculations are a reliable method for estimating this energy gap. For similar nitroaromatic compounds, the HOMO-LUMO gap is typically in a range that indicates good chemical reactivity.
| Orbital | Energy (eV) |
| HOMO | ~ -8.5 |
| LUMO | ~ -3.0 |
| Energy Gap (LUMO-HOMO) | ~ 5.5 |
A moderate energy gap suggests that 2,4-dinitrophenyl sulfones are stable molecules but can participate in chemical reactions under appropriate conditions.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule and predicting the sites of electrophilic and nucleophilic attack. mdpi.com The MEP map displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. For 2,4-dinitrophenyl sulfones, the MEP map is expected to show a large negative potential around the oxygen atoms of the nitro and sulfone groups, indicating these as sites for interaction with electrophiles. Conversely, the aromatic ring, particularly the carbon atoms attached to the nitro groups, would exhibit a positive potential, making them targets for nucleophiles.
Reaction Mechanism Simulation and Transition State Theory
Computational methods are also employed to simulate reaction mechanisms and apply transition state theory to understand the kinetics and thermodynamics of chemical reactions involving 2,4-dinitrophenyl sulfones. A common reaction for this class of compounds is nucleophilic aromatic substitution (SNAr), where a nucleophile replaces a leaving group on the aromatic ring. The two nitro groups strongly activate the ring for such reactions.
Theoretical studies on the SNAr reactions of similar 2,4-dinitrobenzene derivatives have elucidated the stepwise mechanism involving the formation of a Meisenheimer complex as a reaction intermediate. scribd.com Computational simulations can map the potential energy surface of the reaction, identifying the transition states and intermediates, and calculating the activation energies. This information is crucial for predicting reaction rates and understanding the factors that influence the reaction pathway.
Adsorption Behavior and Surface Interactions Modelling
The study of the adsorption behavior of 2,4-dinitrophenyl sulfones onto various surfaces is crucial for understanding their environmental fate and designing effective remediation strategies. Computational modeling provides molecular-level insights into these adsorption processes, complementing experimental findings. While specific theoretical studies on the adsorption of 2,4-dinitrophenyl sulfone are not extensively documented in the provided search results, the methodologies employed for similar nitroaromatic compounds, such as 2,4-dinitrophenol, can be described and extrapolated.
Theoretical investigations into the adsorption of nitroaromatic compounds often employ Density Functional Theory (DFT) calculations. These studies can elucidate the interactions between the adsorbate (this compound) and the adsorbent surface. For instance, in studies of 2,4-dinitrophenol adsorption on activated carbon, DFT calculations have been used to investigate the influence of surface functional groups on the adsorbate-adsorbent interaction researchgate.net. It was suggested that the presence of oxygenated functional groups on the activated carbon surface could decrease the interaction energy researchgate.net. A similar approach for this compound would involve modeling the sulfone molecule and a representative model of the adsorbent surface (e.g., a graphene sheet for activated carbon) to calculate adsorption energies and determine the most stable adsorption configurations.
The adsorption kinetics and isotherms are typically modeled using various mathematical equations to fit experimental data. Commonly used kinetic models include the pseudo-first-order and pseudo-second-order models. The pseudo-second-order model often provides a good description of the adsorption kinetics of nitroaromatic compounds, suggesting that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons researchgate.netcerist.dz.
For modeling adsorption isotherms, which describe the equilibrium relationship between the concentration of the adsorbate in the solution and the amount adsorbed on the solid phase, several models are employed. The Langmuir model assumes monolayer adsorption on a homogeneous surface, while the Freundlich model is an empirical equation that describes multilayer adsorption on a heterogeneous surface. The choice of the best-fitting model provides insights into the nature of the adsorption process. For example, the adsorption of 2,4-dinitrophenol has been shown to be well-described by the Langmuir isotherm in some cases, indicating a monolayer adsorption capacity researchgate.netcerist.dz.
Table 1: Common Models for Adsorption Behavior of Nitroaromatic Compounds
| Model Type | Model Name | Description |
| Kinetics | Pseudo-first-order | Describes the rate of adsorption based on the number of unoccupied sites. |
| Pseudo-second-order | Assumes the rate-limiting step is chemisorption. researchgate.netcerist.dz | |
| Intra-particle diffusion | Investigates the diffusion of adsorbate molecules within the pores of the adsorbent. | |
| Isotherm | Langmuir | Assumes monolayer adsorption on a homogeneous surface. researchgate.netcerist.dz |
| Freundlich | Describes multilayer adsorption on a heterogeneous surface. | |
| Temkin | Considers the effect of indirect adsorbate-adsorbate interactions on adsorption. | |
| Dubinin-Radushkevich | Used to determine the apparent free energy of adsorption. |
Molecular Docking Studies for Intermolecular Binding
Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the intermolecular interactions that govern the binding of 2,4-dinitrophenyl sulfones with biological macromolecules, such as proteins and enzymes. While specific molecular docking studies for this compound were not detailed in the search results, the general methodology and its application to other sulfone-containing compounds can be illustrative.
In a typical molecular docking study, a three-dimensional structure of the ligand (e.g., a this compound derivative) and the target receptor (e.g., a protein) are used. The ligand is then placed in the binding site of the receptor, and its conformational space is explored to find the best binding pose. The quality of the docking is evaluated using a scoring function, which estimates the binding affinity.
For instance, molecular docking studies of novel sulfone biscompounds have been conducted to understand their antibacterial activities. These studies have shown interactions within the pocket of enzymes like DNA gyrase and dihydropteroate synthase, which help to stabilize the compound and elucidate its mechanism of action nih.gov. The interactions observed often include hydrogen bonds, hydrophobic interactions, and electrostatic interactions nih.gov. For example, the oxygen atoms of the sulfone group can act as hydrogen bond acceptors nih.gov.
Similarly, molecular docking of 4,4′-diaminodiphenyl sulfone (DDS) has been performed to investigate its binding to DNA, revealing that it binds to the minor groove with a specific binding energy mdpi.com. Such in silico studies provide valuable information about the nature of the binding and the key residues or nucleic acid bases involved in the interaction.
A hypothetical molecular docking study of a this compound with a target protein would involve:
Preparation of the Ligand and Receptor: Obtaining or building the 3D structures of the this compound and the target protein.
Defining the Binding Site: Identifying the active site or a potential binding pocket on the protein surface.
Docking Simulation: Using software like AutoDock or Glide to perform the docking calculations.
Analysis of Results: Visualizing the docked poses and analyzing the intermolecular interactions, such as hydrogen bonds, van der Waals forces, and pi-pi stacking.
The crystal structure of 2,4-dinitrophenyl phenyl sulfone reveals important details about its molecular geometry, such as the twisted conformation of the nitro groups relative to the phenyl ring and the presence of short intermolecular contacts that stabilize the crystal structure uba.ar. This experimental data is invaluable for validating and refining the computational models used in molecular docking simulations.
Table 2: Key Intermolecular Interactions in Molecular Docking
| Interaction Type | Description | Potential Role in this compound Binding |
| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | The oxygen atoms of the sulfone and nitro groups can act as hydrogen bond acceptors. |
| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | The phenyl rings of the compound can engage in hydrophobic interactions with nonpolar amino acid residues in a protein's binding pocket. |
| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Contribute to the overall stability of the ligand-receptor complex. |
| Pi-Pi Stacking | Attractive, noncovalent interactions between aromatic rings. | The aromatic rings of the 2,4-dinitrophenyl group can stack with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. |
| Electrostatic Interactions | Attractive or repulsive forces between charged or polar groups. | The polarized nitro and sulfone groups can participate in electrostatic interactions with charged or polar residues in the binding site. |
Applications in Advanced Organic Synthesis and Materials Science
2,4-Dinitrophenyl Sulfones as Key Synthons and Intermediates
In organic synthesis, synthons are idealized fragments that assist in the strategic disconnection of a target molecule. 2,4-Dinitrophenyl sulfone and its derivatives serve as versatile synthons and intermediates, providing pathways to a range of valuable chemical structures.
The 2,4-dinitrophenyl moiety is highly activated towards nucleophilic aromatic substitution (SNAr) reactions. This is due to the presence of strong electron-withdrawing nitro groups, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. In compounds like 2,4-dinitrochlorobenzene, the chlorine atom can be readily displaced by nucleophiles. This principle extends to related sulfone derivatives.
The synthesis of 2,4-dinitrophenylhydrazine from 2,4-dinitrochlorobenzene and hydrazine sulfate is a classic example of this reactivity. scribd.com The reaction proceeds via a two-step SNAr mechanism involving the formation of a Meisenheimer complex, where the aromaticity of the ring is temporarily disrupted. scribd.com A similar pathway can be envisioned for the synthesis of arylamines and arylsulfonamides using appropriate 2,4-dinitrophenyl precursors where a suitable leaving group is displaced by an amine or sulfonamide nucleophile.
While the electron-deficient aromatic ring of this compound is susceptible to nucleophiles, derivatives of phenyl sulfone can be engineered to act as electrophilic reagents. accessscience.com These reagents are crucial for introducing specific functional groups into molecules. For instance, S-[(phenylsulfonyl)difluoromethyl]sulfonium salts have been developed as effective electrophilic (phenylsulfonyl)difluoromethylating reagents. cas.cnnih.gov These compounds react with a variety of carbon-based nucleophiles, such as β-ketoesters, to form new carbon-carbon bonds under mild conditions. cas.cn The design of such reagents, often involving the creation of a good leaving group attached to the sulfur atom, is key to their electrophilicity and enables the transfer of the desired chemical moiety. nih.govnsf.gov
Sulfones are valuable building blocks in cycloaddition and rearrangement reactions used to construct complex polycyclic frameworks. The Diels-Alder reaction, a cornerstone of organic synthesis for forming six-membered rings, can utilize sulfone-containing molecules as either the diene or the dienophile. wikipedia.orgsigmaaldrich.comutahtech.edu
A notable synthetic strategy employs a Diels-Alder reaction followed by a ring-rearrangement metathesis (RRM) to create diverse polycyclic sulfones. nih.gov This approach can deliver intricate tri- and tetracyclic systems with fused rings of varying sizes. nih.gov A key advantage of this RRM-based strategy is the ability to generate products with trans-ring junctions, a stereochemical outcome that is often difficult to achieve through conventional methods. nih.gov The starting materials for these syntheses are often simple and commercially available, highlighting the efficiency of the methodology. nih.gov
| Reaction Type | Role of Sulfone | Product | Key Features |
| Diels-Alder Reaction | Dienophile or Diene Component | Substituted Cyclohexene | Forms six-membered rings. wikipedia.org |
| Ring-Rearrangement Metathesis (RRM) | Substrate | Polycyclic Sulfones | Creates complex fused-ring systems, can form trans-ring junctions. nih.gov |
The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. cas.cn The difluoromethyl (CF2) group is of particular interest as it can serve as a metabolically stable surrogate for an oxygen atom. cas.cnresearchgate.net Difluoromethyl phenyl sulfone (PhSO₂CF₂H) and its derivatives have emerged as highly versatile building blocks for introducing the CF₂ moiety. researchgate.net The (phenylsulfonyl)difluoromethyl group can be readily transformed into other valuable fluorinated functionalities, including difluoromethyl (CF₂H), difluoromethylene (–CF₂–), and difluoromethylidene (=CF₂) groups. cas.cnresearchgate.net
Synthetic methods have been developed that utilize the (phenylsulfonyl)difluoromethyl group in nucleophilic, electrophilic, and radical reactions, demonstrating its broad utility. cas.cncas.cn For example, the PhSO₂CF₂ radical can be generated and used in various fluoroalkylation reactions. acs.org This versatility makes phenyl sulfone-based reagents powerful tools for the synthesis of advanced materials, agrochemicals, and pharmaceuticals. cas.cnresearchgate.net
Functional Materials Development Incorporating Sulfone Moieties
The inherent properties of the sulfone group—such as high thermal and oxidative stability, and chemical resistance—make it an attractive component for high-performance polymers. wikipedia.orgresearchgate.net These polymers find applications in demanding environments, from electronics to membrane-based separations.
Fluorescent Aromatic Polyether Sulfones: Aromatic polyether sulfones are known for their excellent thermal stability, chemical resistance, and processability. mdpi.com By incorporating fluorescent chromophores into the polymer backbone, these materials can be endowed with light-emitting properties. mdpi.com Researchers have successfully developed fluorescent aromatic polyether sulfones that emit blue, yellow, and even white light. mdpi.commdpi.com These polymers are synthesized via nucleophilic aromatic substitution polycondensation reactions, often using a difluoro-phenyl-sulfone monomer, which ensures the formation of high-molecular-weight polymers with good solubility for solution-based processing. mdpi.com Such materials are promising candidates for use as the emissive layer in polymer light-emitting diodes (PLEDs). mdpi.com
Poly(amide-sulfonamide): Poly(amide-sulfonamide)s (PASAs) are a class of polymers that combine the structural features of both polyamides and polysulfonamides. researchgate.net These materials can be synthesized through low-temperature solution polycondensation of diamine monomers with diacid chlorides. kpi.uarit.edu The resulting polymers exhibit desirable properties for applications such as reverse osmosis membranes. kpi.ua Membranes fabricated from PASAs have shown high salt rejection rates and good flux, along with stability against acid, alkali, and oxidizing agents. kpi.ua The presence of both amide and sulfonamide linkages allows for the fine-tuning of the polymer's properties. researchgate.net
Sulfonated Poly(phenylene ether-ether-sulfone): Sulfonated poly(arylene ether sulfone)s (SPAES) are a leading class of hydrocarbon-based polymers developed as proton exchange membranes (PEMs) for fuel cells. rsc.orgresearchgate.net They represent an alternative to more expensive perfluorosulfonic acid (PFSA) materials like Nafion. rsc.orgacs.org The sulfone groups provide the polymer backbone with high thermal and chemical stability, while the sulfonic acid groups (–SO₃H), introduced via sulfonation, provide the necessary proton conductivity. researchgate.net The properties of these membranes, such as ion exchange capacity (IEC), water uptake, and proton conductivity, can be controlled by the degree of sulfonation. acs.orgresearchgate.net Research in this area focuses on synthesizing multi-block copolymers to create well-defined hydrophilic and hydrophobic domains, which enhances proton transport, especially under low relative humidity conditions. researchgate.net
| Polymer Type | Key Monomers/Features | Synthesis Method | Notable Properties & Applications |
| Fluorescent Aromatic Polyether Sulfones | Difluoro-phenyl-sulfone, various fluorophores (e.g., carbazole, anthracene) | Nucleophilic Aromatic Substitution Polycondensation | High thermal stability, processability, tunable light emission; for PLEDs. mdpi.commdpi.com |
| Poly(amide-sulfonamide) | Diamino monomers, isophthaloyl chloride/terephthaloyl chloride | Low-Temperature Solution Polycondensation | Good film-forming, high salt rejection, chemical stability; for reverse osmosis membranes. kpi.ua |
| Sulfonated Poly(phenylene ether-ether-sulfone) | Sulfonated and non-sulfonated diaryl sulfone monomers | Nucleophilic Aromatic Substitution Polycondensation, Post-sulfonation | High proton conductivity, thermo-oxidative and hydrothermal stability; for fuel cell membranes. acs.orgresearchgate.net |
Optoelectronic Applications
The investigation into the specific optoelectronic applications of this compound is not prevalent in the current body of scientific literature. While the broader class of diphenyl sulfone derivatives is a subject of research in materials science, particularly for use in Organic Light-Emitting Diodes (OLEDs), these studies tend to focus on molecules functionalized with other groups, such as carbazoles, to achieve desired properties like thermally activated delayed fluorescence (TADF) mdpi.com. There is no specific mention or data available regarding the optoelectronic properties or potential applications of this compound itself.
Catalytic and Reagent Roles in Advanced Organic Chemistry
In the realm of advanced organic chemistry, this compound and its derivatives primarily serve as substrates in mechanistic studies rather than as catalysts or widely applied reagents. The compound's structure, featuring a sulfone group attached to a dinitrophenyl ring, makes it a subject for investigating nucleophilic aromatic substitution (SNAr) reactions.
Research into the reactions of 2,4-dinitrobenzene derivatives provides insight into reaction mechanisms. For example, studies on the reaction of 2,4-dinitrophenyl phenyl sulfone with hydrazine in dimethyl sulfoxide (DMSO) have been conducted to understand the kinetics and mechanisms of SNAr reactions researchgate.net. In these studies, the sulfone acts as a leaving group, and its departure from the aromatic ring is a key step in the reaction sequence. The rate-limiting step in such reactions is often the expulsion of the leaving group from the Meisenheimer-type intermediate that is formed upon nucleophilic attack researchgate.net.
These investigations are crucial for fundamental organic chemistry, as they help elucidate the factors that control reaction rates and pathways in nucleophilic aromatic substitution, a cornerstone of synthesizing complex aromatic compounds researchgate.net. However, this role is one of a model substrate for academic study, not a reagent used for routine synthetic transformations.
Future Research Directions and Emerging Paradigms in 2,4 Dinitrophenyl Sulfone Chemistry
Development of Green and Sustainable Synthetic Routes
The synthesis of sulfone compounds, including 2,4-dinitrophenyl sulfone, has traditionally relied on methods that can be resource-intensive and generate significant waste. rsc.org A major future direction is the development of green and sustainable synthetic routes that minimize environmental impact. Research is focusing on several key areas:
Alternative Solvents: Deep eutectic solvents (DESs) are emerging as promising green media for sulfonylation reactions. rsc.org These solvents are often biodegradable, have low toxicity, and can be recycled, offering a sustainable alternative to volatile organic compounds (VOCs). rsc.org
Catalyst Innovation: There is a strong push to move away from precious metal catalysts towards more abundant and environmentally friendly alternatives. rsc.org Heterogeneous catalysts, such as graphitic carbon nitride (g-C3N4), are being explored for visible-light-mediated synthesis of sulfones, offering the advantage of being recyclable. rsc.org Graphite powder has also been demonstrated as a reusable catalyst for sulfone synthesis in aqueous media. researchgate.net
Energy Efficiency: Photoredox catalysis and electrochemical methods represent promising avenues for conducting reactions under milder and more energy-efficient conditions. rsc.orgresearchgate.net Blue-light-induced synthesis, for instance, avoids the need for high temperatures. rsc.org
Atom Economy: Designing synthetic pathways that maximize the incorporation of starting materials into the final product is a core principle of green chemistry. Future routes will likely focus on direct C-H functionalization and addition reactions to improve atom economy. scispace.com
| Green Synthesis Strategy | Key Advantages | Example Catalyst/Medium |
| Use of Sustainable Solvents | Recyclable, biodegradable, low cost, avoids VOCs. rsc.org | Deep Eutectic Solvents (DES) rsc.org |
| Heterogeneous Photocatalysis | Recyclable catalyst, metal-free, uses visible light. rsc.org | Graphitic carbon nitride (g-C3N4) rsc.org |
| Electrochemical Synthesis | Environmentally friendly, flexible, highly efficient. researchgate.net | Divided/Undivided electrochemical cells |
| Aqueous Medium Catalysis | Avoids organic solvents, mild reaction conditions. researchgate.net | Graphite powder researchgate.net |
Advanced Characterization Techniques for Dynamic Systems
Understanding the behavior of this compound in complex, dynamic systems is crucial for developing new applications. Future research will increasingly rely on advanced characterization techniques capable of providing real-time, high-resolution insights into reaction mechanisms and intermolecular interactions.
Techniques like in situ and operando spectroscopy will be pivotal. For instance, confocal Raman microscopy can enable the simultaneous detection and imaging of different sulfur species with high spatial resolution, providing a direct view of their transformations during a reaction. researchgate.net Another powerful technique is Differential Dynamic Microscopy (DDM), which analyzes microscope movies to probe sample dynamics over a wide range of length and time scales. researchgate.net This could be applied to study the self-assembly of sulfone-containing polymers or their interaction with biological structures. researchgate.net These methods, which are being developed for complex systems like batteries, can be adapted to observe the dynamic behavior of sulfone systems, revealing transient intermediates and clarifying reaction pathways that are invisible to conventional static measurements. researchgate.net
Chemo- and Regioselective Functionalization Strategies
Achieving precise control over the functionalization of the this compound scaffold is essential for tailoring its properties for specific applications. While classical sulfone chemistry is well-established, emerging research is focused on catalytic desulfitative functionalization, which treats the sulfone group not as a stable endpoint but as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds. rsc.org
This paradigm shift opens up new possibilities for chemo- and regioselective modifications. Future strategies will likely involve:
Metal-Catalyzed Cross-Coupling: Expanding the scope of reactions like the Suzuki-Miyaura coupling, where the sulfone group acts as a leaving group, allowing for the introduction of a wide array of substituents onto the aromatic ring. rsc.org
Photocatalytic Approaches: Utilizing light to enable novel transformations of the sulfone moiety under mild conditions, potentially accessing reaction pathways that are difficult to achieve thermally. rsc.org
These advanced functionalization strategies will provide chemists with a more flexible toolkit for synthesizing novel this compound derivatives with precisely engineered electronic and steric properties. rsc.org
Integration with Machine Learning for Property and Reactivity Prediction
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the study of this compound. researchgate.net By analyzing large datasets of chemical structures and their associated properties, ML models can significantly accelerate the discovery and optimization of new sulfone-based materials and molecules. nih.gov
Future applications in this area include:
Property Prediction: ML algorithms, such as graph neural networks (GNNs), can predict a wide range of physical and chemical properties (e.g., solubility, thermal stability, electronic properties) directly from the molecular structure (chemical formula), reducing the need for time-consuming experimental synthesis and characterization. researchgate.netarxiv.org
Reactivity Prediction: AI can be trained to predict the outcomes of chemical reactions, identify optimal reaction conditions, and even suggest novel synthetic pathways for this compound derivatives. nih.gov
Accelerated Material Discovery: Data-driven approaches will guide the rational design of new sulfone polymers and functional molecules with desired properties, moving from a trial-and-error approach to a more predictive and efficient discovery process. researchgate.netnih.gov
| Machine Learning Application | Objective | Potential Impact |
| Property Prediction | Forecast physical, chemical, and biological properties from chemical structure. ulster.ac.uk | Reduces experimental workload; accelerates screening of candidate molecules. nih.gov |
| Reactivity Modeling | Predict reaction outcomes and optimal synthetic conditions. | Optimizes synthetic routes; discovers novel transformations. |
| Rational Design | Guide the in-silico design of novel sulfone-based materials with targeted functions. researchgate.net | Accelerates discovery of high-performance materials for electronics, aerospace, etc. pmarketresearch.com |
Exploration of Novel Biological Probe Applications
The 2,4-dinitrophenyl group is a well-established moiety in the design of chemical probes for biological systems. mdpi.comnih.gov Its strong electron-withdrawing nature makes it an excellent quencher of fluorescence and a reactive site for nucleophilic attack by biologically relevant thiols. Future research will focus on designing more sophisticated probes based on the this compound scaffold.
Emerging research directions include:
Multi-Analyte Probes: Developing single fluorescent probes capable of detecting multiple biological species, such as sulfur dioxide (SO2) and biothiols, through different emission channels. nih.gov
Targeted Probes: Incorporating specific targeting groups (e.g., for lysosomes or other organelles) into the probe structure to allow for imaging of analytes in specific subcellular locations. nih.gov
Advanced Sensing Mechanisms: Moving beyond simple "turn-on" fluorescence to create probes that exhibit ratiometric changes or shifts in emission wavelength, providing more quantitative and reliable data. mdpi.com For example, probes have been developed where reaction with glutathione (B108866) (GSH) leads to a more than 80-fold enhancement in fluorescence. mdpi.comnih.gov
These next-generation probes will be invaluable tools for studying the complex roles of reactive sulfur species and other analytes in health and disease. nih.gov
Multi-scale Modelling of Complex Sulfone Systems
To fully understand and predict the behavior of materials and systems incorporating this compound, from the molecular to the macroscopic level, multi-scale modeling is an indispensable tool. manchester.ac.uk This computational approach bridges different levels of theory to simulate complex phenomena that span multiple length and time scales. nih.gov
Future research will leverage multi-scale modeling to:
Simulate Polymer Dynamics: Predict the mechanical, thermal, and morphological properties of sulfone-based polymers (e.g., polyphenylsulfone) by combining quantum mechanics (for bond breaking/formation), molecular dynamics (for chain conformation), and continuum models (for bulk properties). manchester.ac.uk
Understand Interfacial Phenomena: Model the interaction of sulfone-containing molecules at surfaces and interfaces, which is critical for applications in coatings, adhesives, and composites. manchester.ac.uk
Design Complex Systems: Use simulations to guide the design of advanced materials, such as self-healing polymers or membranes for separations, by understanding how molecular-level structure dictates macroscopic function. nih.govllnl.gov
By integrating different computational techniques, multi-scale modeling provides a powerful predictive framework to accelerate the design and development of new, complex sulfone-based systems. nih.govnwo.nl
Q & A
Q. What are the standard methods for synthesizing coordination complexes using 2,4-dinitrophenyl sulfone-derived ligands?
Schiff base ligands derived from this compound are synthesized via condensation reactions between 2,4-dinitrophenyl hydrazine and carbonyl-containing compounds (e.g., 2-aminobenzoic acid or salicylaldehyde). The resulting ligands are then reacted with metal salts (e.g., CrCl₃·6H₂O or FeCl₂) in ethanol or methanol under reflux. Characterization involves molar conductivity, magnetic susceptibility, and spectroscopic techniques (IR, UV-Vis, ¹H NMR). For instance, Cr(III) complexes adopt an octahedral geometry confirmed by magnetic moments (~3.8–4.0 B.M.) and IR shifts in ν(C=N) and ν(N–O) bands .
Q. How are hydrazone derivatives of this compound prepared, and what analytical techniques validate their formation?
Hydrazone derivatives are synthesized by reacting 2,4-dinitrophenyl hydrazine with ketones or aldehydes in acidic ethanol. For example, heating a ketone solution with 2,4-dinitrophenyl hydrazine in a water bath yields a yellow precipitate, confirmed via melting point analysis and UV-Vis spectroscopy (λmax ~350–400 nm for π→π* transitions). IR spectroscopy identifies the ν(N–H) stretch at ~3200 cm⁻¹ and ν(C=N) at ~1600 cm⁻¹, while ¹H NMR shows characteristic imine proton signals at δ 8.5–9.5 ppm .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Critical precautions include:
- Personal protective equipment (PPE): EN166-certified safety goggles, nitrile gloves, and lab coats.
- Ventilation: Use fume hoods to avoid inhalation of dust/aerosols.
- First aid: For skin contact, wash with soap/water; for eye exposure, rinse for ≥15 minutes with water. Avoid inducing vomiting if ingested—seek medical attention immediately .
Advanced Research Questions
Q. How do reaction kinetics and solvent effects influence nucleophilic substitution reactions of this compound derivatives?
Reactions with nucleophiles (e.g., hydrazine) in polar aprotic solvents like DMSO follow pseudo-first-order kinetics. The rate-determining step involves zwitterionic intermediate formation, with second-order rate constants (k₂) derived from linear plots of vs. [hydrazine]. Solvent polarity and hydrogen-bonding capacity significantly affect reactivity: DMSO > MeCN > MeOH due to stabilization of the transition state. For example, and values for this compound reactions in DMSO are ~45 kJ/mol and −80 J/(mol·K), respectively, indicating an entropy-controlled process .
Q. What structural insights can be gained from spectroscopic characterization of metal complexes with this compound ligands?
- IR Spectroscopy: Shifts in ν(C=N) (from ~1620 cm⁻¹ in free ligands to ~1580 cm⁻¹ in complexes) confirm ligand coordination. New bands at ~500–600 cm⁻¹ correspond to ν(M–N) and ν(M–O) .
- Magnetic Susceptibility: High-spin Fe(II) complexes exhibit μeff ≈ 5.2 B.M., suggesting octahedral geometry with one unpaired electron .
- Molar Conductivity: Electrolytic complexes (e.g., [CrL(H₂O)₂Cl]Cl) show Λm values >70 S·cm²/mol in DMF, indicating 1:1 electrolyte behavior .
Q. How can contradictory data on reaction mechanisms be resolved for this compound derivatives?
Discrepancies in kinetic data (e.g., variable values) may arise from differences in leaving group electronic effects or solvent interactions. To resolve contradictions:
Q. What strategies optimize the synthesis of chiral sulfone derivatives for asymmetric catalysis?
Chiral 2,4-dinitrophenyl sulfones can be synthesized via enantioselective oxidation of thioethers using chiral oxaziridinium catalysts. Purity is validated by HPLC with chiral stationary phases (e.g., Chiralpak AD-H) and circular dichroism (CD) spectroscopy. For example, enantiomeric excess (ee) ≥95% is achievable with 4-(phenylsulfanyl)phenyl derivatives .
Data Analysis and Methodological Considerations
Q. Table 1: Kinetic Parameters for Hydrazine Reactions with this compound Derivatives in DMSO
| Leaving Group (X) | (L/mol·s) | (kJ/mol) | (J/mol·K) |
|---|---|---|---|
| –SO₂Ph | 0.45 | 44.8 | −82.1 |
| –SPh | 0.38 | 47.2 | −78.3 |
| –OPh | 0.29 | 49.6 | −75.0 |
| Data derived from pseudo-first-order plots and Eyring equations . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
